

Zavondemstat's potential in solid tumor research

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An In-Depth Technical Guide on the Core Potential of **Zavondemstat** in Solid Tumor Research

Executive Summary

Zavondemstat (TACH101) is a first-in-class, orally administered, small-molecule pan-inhibitor of the histone lysine demethylase 4 (KDM4) family.[1][2][3] Dysregulation of KDM4 enzymes is a known driver of oncogenesis in various cancers, promoting tumor cell proliferation, survival, and genomic instability.[1][4] Preclinical studies have consistently demonstrated **zavondemstat**'s potent anti-proliferative effects and significant tumor growth inhibition across a wide range of cancer cell lines, organoids, and xenograft models.[5][6][7] The first-in-human Phase 1 clinical trial (NCT05076552) in patients with heavily pretreated advanced solid tumors has shown that **zavondemstat** is very well tolerated, with a favorable safety profile and encouraging preliminary signals of clinical benefit.[1][5][8] This guide provides a comprehensive overview of **zavondemstat**, detailing its mechanism of action, preclinical data, clinical trial protocols and outcomes, and its potential as a novel epigenetic therapy for solid tumors.

Introduction to KDM4 Inhibition in Oncology

The KDM4 family of histone demethylases (comprising isoforms KDM4A-D) are epigenetic regulators that remove methyl groups from histones, primarily H3K9 and H3K36.[2] This action facilitates the transition between transcriptionally silent and active chromatin states.[2] In numerous cancers, KDM4 enzymes are overexpressed or dysregulated, leading to the activation of oncogenic pathways.[1][2] These pathways contribute to key cancer hallmarks, including uncontrolled cell proliferation, evasion of apoptosis, enhanced hormone receptor activity (androgen and estrogen receptors), genomic instability, and metastasis.[1]

Due to functional redundancy across the KDM4 isoforms, effective therapeutic intervention requires pan-isoform inhibition.[1][2] **Zavondemstat** was developed to address this need as a potent, selective pan-inhibitor of KDM4A-D, offering a novel strategy to reprogram the epigenetic landscape of cancer cells and inhibit fundamental drivers of tumorigenesis.[2][9]

Mechanism of Action of Zavondemstat

Zavondemstat exerts its therapeutic effect by selectively and potently inhibiting the catalytic activity of all four primary KDM4 isoforms (A-D).[1][2] The mechanism involves competitive binding with the KDM4 cofactor, alpha-ketoglutarate (α -KG), at the enzyme's catalytic domain.[1] By blocking the demethylase activity of KDM4, **zavondemstat** helps maintain a repressive chromatin state at key oncogenic loci, leading to the suppression of tumor-driving gene transcription, induction of apoptotic cell death, and a reduction in tumor-initiating cells.[2][5][9]



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Caption: Zavondemstat's competitive inhibition of KDM4 prevents oncogene expression.

Preclinical Evidence

Zavondemstat has undergone extensive preclinical evaluation, demonstrating broad applicability as a potential anticancer agent.^[2] Studies have shown robust anti-proliferative activity and significant tumor growth inhibition in a multitude of preclinical models.^{[1][5]}

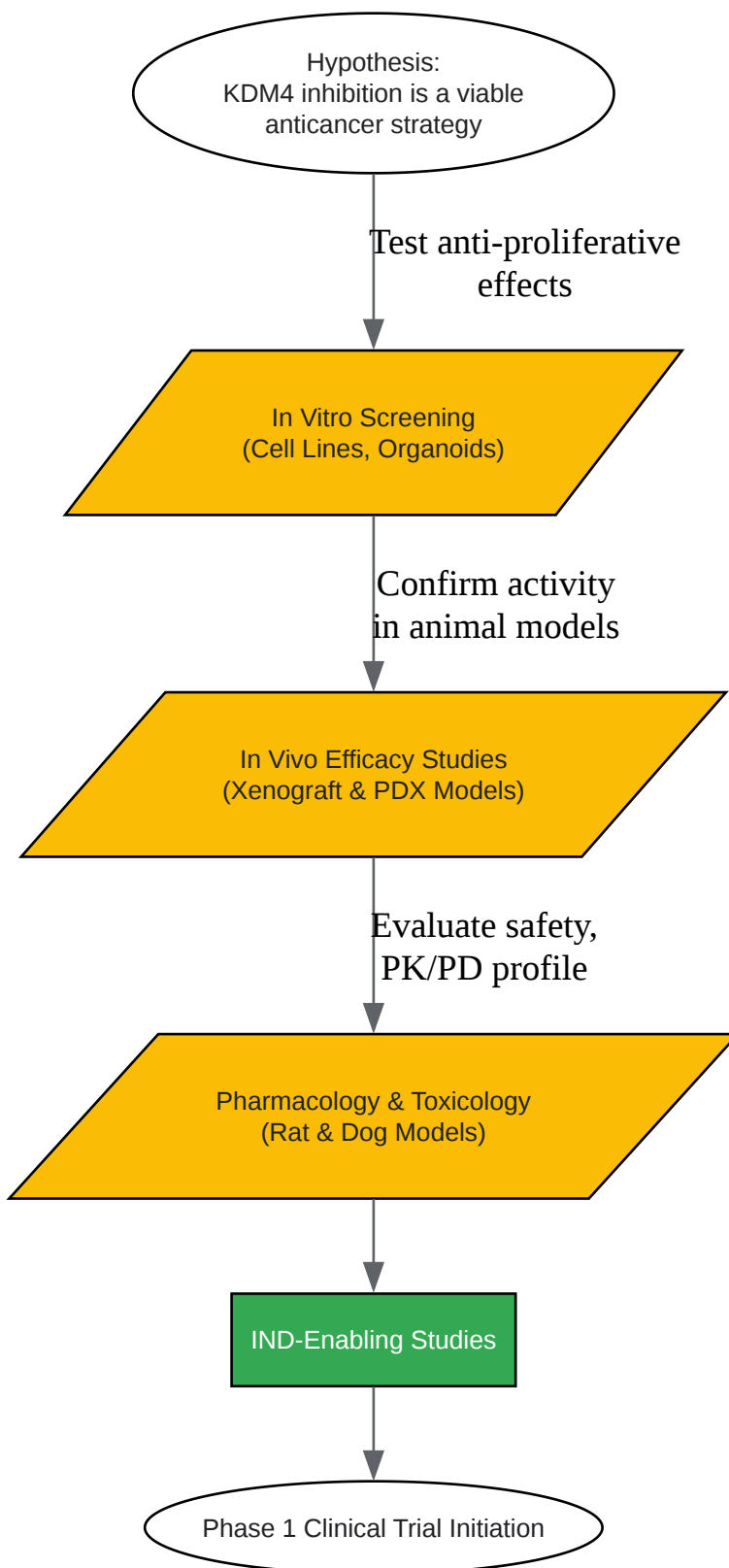
In Vitro and In Vivo Activity

In vitro studies revealed potent anti-proliferative effects in numerous cancer cell lines and patient-derived organoid models across various histologies, including colorectal, gastric, breast, pancreatic, and esophageal cancers.^{[2][9]} In vivo, **zavondemstat** treatment led to efficient tumor growth inhibition and, in some cases, regression in several xenograft and patient-derived xenograft (PDX) models.^{[5][9]} A notable finding from these studies was the observed reduction in the population of tumor-initiating cells following treatment.^{[2][9]} Furthermore, **zavondemstat** exhibited favorable oral bioavailability and a dose-dependent exposure profile in animal models, supporting its development as an oral therapeutic.^[1]

Table 1: Summary of Preclinical Findings for **Zavondemstat**

Model Type	Cancer Histologies	Key Findings	Citations
Cancer Cell Lines & Organoids	Colorectal, Esophageal, Gastric, Breast, Pancreatic, Hematological	Potent anti-proliferative activity demonstrated.	^{[2][9]}
Xenograft & PDX Models	Various Solid Tumors	Significant inhibition of tumor growth; regression observed in some models.	^{[1][5][9]}
In Vivo Models	N/A	Reduction in the population of tumor-initiating cells.	^{[2][9]}

| Rat & Dog Models | N/A | Favorable oral bioavailability and dose-dependent pharmacokinetics. ^[1] |



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Caption: Generalized workflow for the preclinical evaluation of **zavondemstat**.

Clinical Development: Phase 1 Study (NCT05076552)

Zavondemstat is the first KDM4 inhibitor to be evaluated in a clinical setting.[1] The first-in-human, open-label, Phase 1 dose-escalation study was designed to assess its safety, pharmacokinetics, and preliminary efficacy in patients with advanced solid tumors.[5][8]

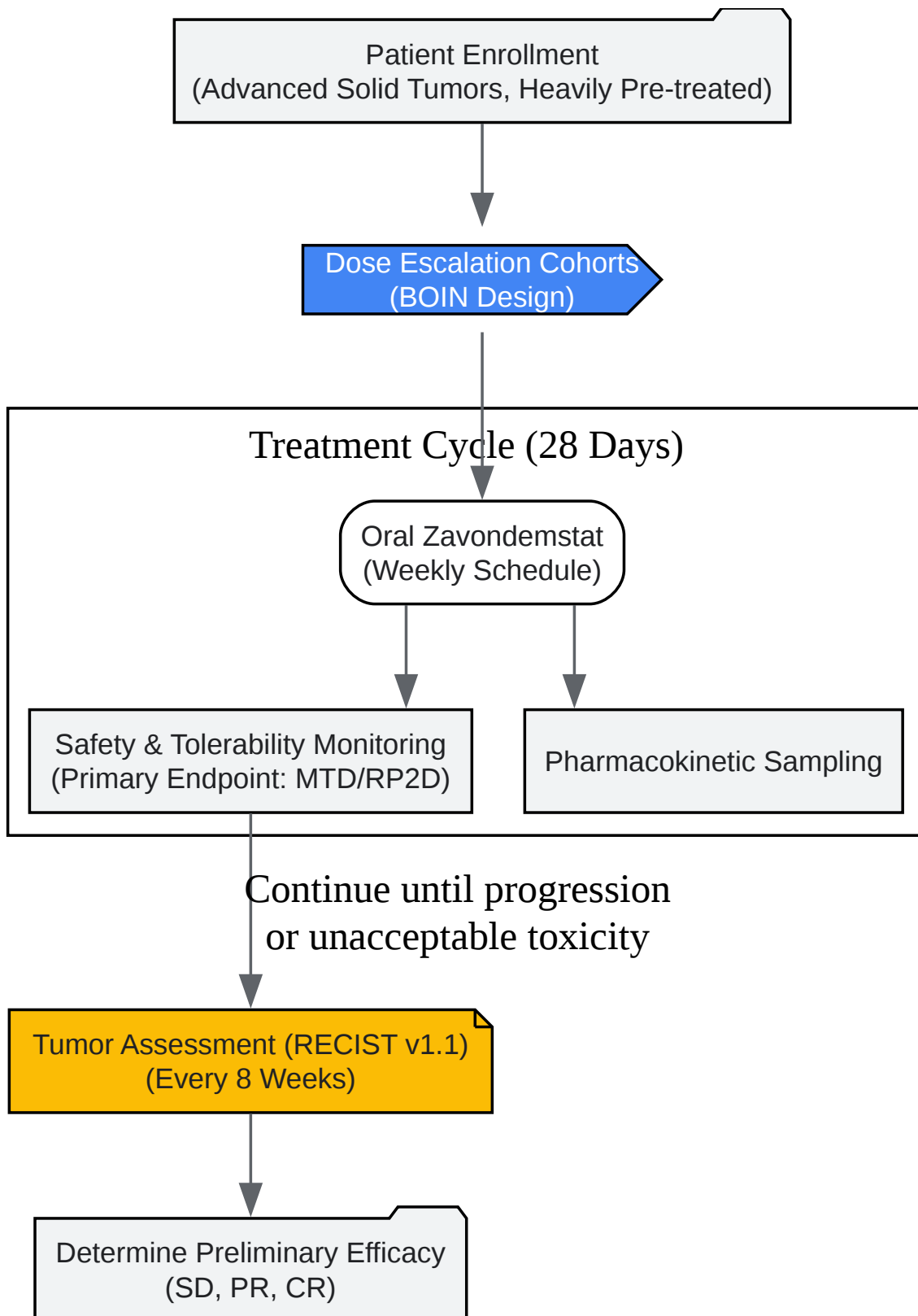
Study Design and Methodology

The TACH101-CS-0001 study enrolled patients with heavily pre-treated, advanced or metastatic solid tumors who had no available standard therapy.[4][6] The study employed a Bayesian optimal interval (BOIN) design for dose escalation.[4][5] **Zavondemstat** was administered orally in 28-day cycles, with a weekly schedule that included both intermittent (e.g., 3 days on / 4 days off) and continuous dosing regimens.[1][4] The primary objectives were to determine the safety profile, dose-limiting toxicities (DLTs), maximum tolerated dose (MTD), and the recommended Phase 2 dose (RP2D).[4][8] Secondary objectives included evaluating the pharmacokinetic profile and preliminary anti-tumor activity based on RECIST v1.1 criteria, with tumor assessments every 8 weeks.[1][8]

Table 2: Patient Characteristics from Phase 1 Study (NCT05076552)

Characteristic	Details	Citation
Total Enrolled Patients	30 (across 6 dose cohorts)	[1]
Median Age	58 years (range: 37-78)	[1]
ECOG Performance Status	1 (in 80% of patients)	[1]

| Most Frequent Tumor Types | Colorectal (40%), Prostate (13%), Pancreatic (10%) |[1] |



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Caption: Workflow of the Phase 1 dose-escalation study for **zavondemstat**.

Clinical Pharmacokinetics

Pharmacokinetic analysis from the Phase 1 study revealed a predictable and manageable profile for **zavondemstat**.^{[6][8]}

Table 3: Pharmacokinetic Properties of **Zavondemstat** in Humans

PK Parameter	Finding	Citation
Exposure	Dose-proportional	^{[5][8]}
Half-life (t _{1/2})	Approximately 1.5 hours	^{[5][8]}

| Accumulation | No to minimal drug accumulation observed ^{[5][8]} |

Safety and Tolerability

Zavondemstat demonstrated an excellent safety and tolerability profile in heavily pretreated patients.^{[1][8]} The maximum tolerated dose (MTD) was not reached at the highest dose evaluated.^{[2][8]} No treatment-related serious adverse events (SAEs) or dose-limiting toxicities (DLTs) were reported.^{[1][6][8]}

Table 4: Most Common Treatment-Related Adverse Events (TRAEs) (>5%)

Adverse Event	Frequency (%)	Grade	Citation
Diarrhea	12%	1 or 2	^{[4][6][8]}
Fatigue	7%	1 or 2	^{[4][6][8]}
Decreased Appetite	7%	1 or 2	^{[4][6][8]}
Nausea	7%	1 or 2	^{[4][6][8]}
Hyponatremia	7%	1 or 2	^{[4][6][8]}

Note: All reported TRAEs were Grade 1 or 2.^{[1][8]}

Preliminary Efficacy

Despite the advanced disease and heavy pretreatment of the study population, **zavondemstat** showed encouraging signs of clinical activity.^{[1][5]}

Table 5: Preliminary Efficacy of **Zavondemstat** in Phase 1 Study

Efficacy Endpoint	Result	Details	Citations
Evaluable Patients	23	N/A	[1][2][8]
Stable Disease (SD)	44% (10 of 23 patients)	Achieved across various dosing cohorts.	[1][2][8]

| Durable Stable Disease (SD \geq 6 months) | 13% (3 of 23 patients) | Patients with castration-resistant prostate cancer and leiomyosarcoma (two patients). ^{[1][2][8]} |

Future Directions and Potential

The results of the Phase 1 study are highly encouraging, establishing **zavondemstat** as a well-tolerated agent with preliminary anti-tumor activity.^{[1][9]} These findings strongly warrant its continued evaluation.^{[5][8]} Future research should focus on several key areas:

- **Biomarker Development:** Identifying predictive biomarkers for patient selection is crucial to optimize the therapeutic potential of **zavondemstat**.
- **Combination Therapies:** Exploring **zavondemstat** in combination with other anti-cancer agents, such as chemotherapy, targeted therapy, or immunotherapy, could lead to synergistic effects and overcome resistance mechanisms.
- **Tumor-Specific Cohorts:** Phase 2 studies should evaluate **zavondemstat** in specific tumor types where KDM4 dysregulation is a known oncogenic driver, such as colorectal, prostate, and pancreatic cancers, which were represented in the initial study.^[1]

Conclusion

Zavondemstat represents a promising new class of epigenetic therapy for solid tumors. Its novel mechanism of action, targeting the fundamental process of histone demethylation via

pan-KDM4 inhibition, offers a distinct approach to cancer treatment.[1][5] Preclinical data have established its broad anti-tumor activity, and the first-in-human Phase 1 study has confirmed an excellent safety profile and encouraging signals of efficacy in a difficult-to-treat patient population.[1][9] As **zavondemstat** advances in clinical development, it holds the potential to become a valuable therapeutic option for patients with advanced solid malignancies.

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